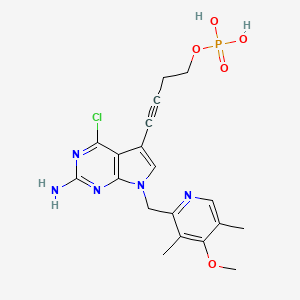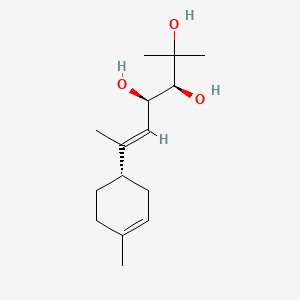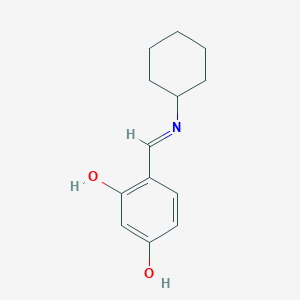
4-(2-Amino-4-chloro-7-((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)pyrrolo(2,3-d)pyrimidin-5-yl)but-3-ynyl dihydrogen phosphate
Übersicht
Beschreibung
BIIB-028 ist ein hoch wasserlösliches Molekül, das für die parenterale Verabreichung entwickelt wurde. Es handelt sich um ein Phosphat-Prodrug, das in vivo den aktiven Metaboliten CF2772 freisetzt. BIIB-028 ist bekannt für seine Wirksamkeit und Verträglichkeit in Mausmodellen, wo es bei seiner maximal verträglichen Dosis beispiellose Ergebnisse bei der Verursachung von Tumorregressionen gezeigt hat .
Herstellungsmethoden
BIIB-028 wird als Phosphat-Prodrug synthetisiert. Der synthetische Weg beinhaltet die Herstellung des aktiven Metaboliten CF2772, der dann in seine Phosphatform umgewandelt wird, um eine bessere Löslichkeit und Verabreichung zu ermöglichen . Die industriellen Produktionsmethoden für BIIB-028 umfassen großtechnische Synthese- und Reinigungsprozesse, um die hohe Reinheit und Wirksamkeit der Verbindung zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
BIIB-028 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von Phosphat-Prodrugs und ihren aktiven Metaboliten zu untersuchen.
Biologie: BIIB-028 wird verwendet, um die Rolle des Hitzeschockproteins 90 (Hsp90) in zellulären Prozessen zu untersuchen.
Industrie: BIIB-028 wird bei der Entwicklung neuer Therapeutika und Arzneimittelverabreichungssysteme eingesetzt.
Wirkmechanismus
BIIB-028 übt seine Wirkung aus, indem es die ATP-Bindungsstelle des Hitzeschockproteins 90 (Hsp90) angreift. Diese Störung der Hsp90-Funktion führt zum Abbau von Client-Proteinen, die für das Überleben und die Proliferation von Krebszellen essentiell sind. Zu den beteiligten molekularen Zielstrukturen und Wegen gehört die Hemmung von Hsp90, die zur Destabilisierung mehrerer onkogenischer Proteine führt .
Vorbereitungsmethoden
BIIB-028 is synthesized as a phosphate pro-drug. The synthetic route involves the preparation of the active metabolite CF2772, which is then converted into its phosphate form for better solubility and administration . The industrial production methods for BIIB-028 involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy .
Analyse Chemischer Reaktionen
BIIB-028 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: BIIB-028 kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung von reduzierten Derivaten führen.
Substitution: BIIB-028 kann an Substitutionsreaktionen teilnehmen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel für die Oxidation, Reduktionsmittel für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wirkmechanismus
BIIB-028 exerts its effects by targeting the ATP-binding site of heat shock protein 90 (Hsp90). This disruption of Hsp90 function leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. The molecular targets and pathways involved include the inhibition of Hsp90, leading to the destabilization of multiple oncogenic proteins .
Vergleich Mit ähnlichen Verbindungen
BIIB-028 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. BIIB021, dem Hsp90-Inhibitor der ersten Generation. Während BIIB021 oral verabreicht wird, ist BIIB-028 für die parenterale Verabreichung konzipiert und hat in präklinischen Modellen eine bessere Löslichkeit und Wirksamkeit gezeigt . Andere ähnliche Verbindungen umfassen verschiedene Hsp90-Inhibitoren, die die ATP-Bindungsstelle angreifen, aber BIIB-028 zeichnet sich durch sein einzigartiges Phosphat-Prodrug-Design und seine hohe Wasserlöslichkeit aus .
Ähnliche Verbindungen
- BIIB021
- Geldanamycin
- Radicicol
Die Einzigartigkeit von BIIB-028 liegt in seiner Gestaltung als Phosphat-Prodrug, das seine Löslichkeit erhöht und eine effektive parenterale Verabreichung ermöglicht .
Eigenschaften
| 911398-13-5 | |
Molekularformel |
C19H21ClN5O5P |
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
4-[2-amino-4-chloro-7-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyrrolo[2,3-d]pyrimidin-5-yl]but-3-ynyl dihydrogen phosphate |
InChI |
InChI=1S/C19H21ClN5O5P/c1-11-8-22-14(12(2)16(11)29-3)10-25-9-13(6-4-5-7-30-31(26,27)28)15-17(20)23-19(21)24-18(15)25/h8-9H,5,7,10H2,1-3H3,(H2,21,23,24)(H2,26,27,28) |
InChI-Schlüssel |
BMZGPNGECPQAGB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C3=C2N=C(N=C3Cl)N)C#CCCOP(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BIIB028; BIIB 028; BIIB-028. |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-3-(4-Acrylamidobenzamido)-N-(2-(dimethylamino)-1-phenylethyl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxamide](/img/structure/B611894.png)

![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)
